molecular formula C19H19ClN4O2S B15009020 2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B15009020
M. Wt: 402.9 g/mol
InChI Key: RIAUFNZUBMDWNW-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that features a benzodiazole ring, a morpholine ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Thioether Formation: The benzodiazole ring is then reacted with a thiol to form the thioether linkage.

    Acetamide Formation: The thioether is then reacted with chloroacetyl chloride to form the acetamide linkage.

    Substitution Reaction: Finally, the acetamide is reacted with 3-chloro-4-(morpholin-4-yl)aniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or the benzodiazole ring, leading to the formation of amines or reduced benzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced benzodiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of benzodiazole derivatives with biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. The chloro group can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzimidazol-2-ylsulfanyl)acetamide: Similar structure but lacks the morpholine and chloro groups.

    N-(3-chloro-4-morpholinophenyl)acetamide: Similar structure but lacks the benzodiazole ring.

    2-(1H-1,3-Benzodiazol-2-ylsulfanyl)pyridine: Similar structure but has a pyridine ring instead of the phenyl ring.

Uniqueness

The uniqueness of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide lies in its combination of functional groups, which allows for a wide range of interactions with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H19ClN4O2S

Molecular Weight

402.9 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C19H19ClN4O2S/c20-14-11-13(5-6-17(14)24-7-9-26-10-8-24)21-18(25)12-27-19-22-15-3-1-2-4-16(15)23-19/h1-6,11H,7-10,12H2,(H,21,25)(H,22,23)

InChI Key

RIAUFNZUBMDWNW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

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